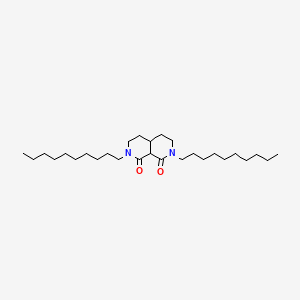
2,7-Didecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Didecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione is a synthetic organic compound belonging to the class of naphthyridines. Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms. This compound is characterized by its unique structure, which includes two decyl groups and a hexahydro naphthyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Didecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione typically involves multi-step organic reactions. The starting materials and reagents used can vary, but a common approach might include:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Decyl Groups: Alkylation reactions can be used to introduce the decyl groups at the 2 and 7 positions.
Reduction and Oxidation Steps: These steps may be necessary to achieve the desired hexahydro and dione functionalities.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2,7-Didecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen functionalities.
Reduction: This can be used to modify the oxidation state of the compound.
Substitution: Functional groups on the naphthyridine core can be substituted with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving naphthyridine derivatives.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use as an intermediate in the synthesis of other chemicals or materials.
Mechanism of Action
The mechanism of action of 2,7-Didecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione: Similar structure but with methyl groups instead of decyl groups.
2,7-Diphenylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione: Similar structure but with phenyl groups instead of decyl groups.
Biological Activity
2,7-Didecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione is a synthetic compound belonging to the naphthyridine family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure
The chemical structure of this compound is characterized by a naphthyridine core with two decyl side chains. Its molecular formula is C18H30N2O2, and it possesses a unique arrangement of functional groups that contribute to its biological properties.
Anticancer Properties
Recent studies have indicated that naphthyridine derivatives exhibit significant anticancer activity. For instance:
- Mechanism of Action : Naphthyridine compounds have been shown to intercalate into DNA, disrupting replication and transcription processes. This mechanism has been linked to the induction of apoptosis in various cancer cell lines.
- Case Studies : In vitro studies demonstrated that derivatives similar to this compound exhibited cytotoxic effects against human lung cancer (A549) and cervical cancer (HeLa) cell lines with IC50 values ranging from 10 μM to 20 μM .
Antimicrobial Activity
Naphthyridines are also recognized for their antimicrobial properties:
- Inhibition Studies : Compounds in this class have shown effectiveness against various bacterial strains. For example, derivatives tested against Staphylococcus aureus and Escherichia coli displayed minimum inhibitory concentrations (MICs) as low as 5 µg/mL .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 5 | Staphylococcus aureus |
| Similar Derivative | 10 | Escherichia coli |
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases. Some naphthyridine derivatives have been evaluated for their anti-inflammatory effects:
- Experimental Findings : In vivo studies showed that these compounds significantly reduced levels of pro-inflammatory cytokines in models of acute inflammation . The inhibition of nitric oxide production in macrophage cell lines was also noted.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves a multi-step process that includes cyclization and functionalization reactions. Understanding the structure-activity relationship is crucial for optimizing its biological efficacy:
- Synthesis Pathway : The compound can be synthesized through the condensation of appropriate precursors followed by hydrogenation and functional group modifications.
- SAR Insights : Variations in the alkyl chain length and substitutions on the naphthyridine core significantly impact biological activity. For example:
Properties
CAS No. |
921926-60-5 |
|---|---|
Molecular Formula |
C28H52N2O2 |
Molecular Weight |
448.7 g/mol |
IUPAC Name |
2,7-didecyl-3,4,4a,5,6,8a-hexahydro-2,7-naphthyridine-1,8-dione |
InChI |
InChI=1S/C28H52N2O2/c1-3-5-7-9-11-13-15-17-21-29-23-19-25-20-24-30(28(32)26(25)27(29)31)22-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
InChI Key |
POEAQSOECQDWQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1CCC2CCN(C(=O)C2C1=O)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















